molecular formula C12H14BrN5S B6437570 5-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine CAS No. 2549049-35-4

5-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine

Cat. No.: B6437570
CAS No.: 2549049-35-4
M. Wt: 340.24 g/mol
InChI Key: ACIUBRAJSAPDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C12H14BrN5S and its molecular weight is 340.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.01533 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine, identified by its CAS number 2549049-35-4, is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₄BrN₅S
Molecular Weight340.24 g/mol
StructureChemical Structure

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The incorporation of halogens and heterocycles in pyrimidine derivatives has been associated with enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay using the MTT method, derivatives of pyrimidines demonstrated IC₅₀ values in the low micromolar range against human cancer cell lines such as MCF-7 and HeLa. For instance, a related compound exhibited an IC₅₀ of 0.0585 µg/mL against MCF-7 cells, indicating significant potency .

Antimicrobial Activity

Compounds containing imidazole and azetidine moieties have shown antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

The imidazole ring can coordinate with metal ions, which may inhibit metalloenzymes crucial for microbial survival. Additionally, the presence of the methylsulfanyl group enhances lipophilicity, aiding in cellular penetration.

Antimalarial Activity

Some derivatives related to this compound have been evaluated for antimalarial activity. These studies suggest that they may interfere with the heme polymerization process in Plasmodium species, a critical pathway for parasite survival.

In Vitro Studies

In vitro assays have shown that compounds with similar structures can significantly reduce the viability of Plasmodium falciparum strains resistant to traditional treatments like chloroquine. The lead compound from these studies demonstrated an equilibrium dissociation constant (KD) of 1.17 µM against free heme, indicating effective interaction .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Activity TypeAssessed MethodKey Findings
AnticancerMTT AssayIC₅₀ values in low micromolar range
AntimicrobialZone of InhibitionSignificant activity against Gram-positive bacteria
AntimalarialIn Vitro AssaysEffective against resistant Plasmodium strains

Properties

IUPAC Name

5-bromo-4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5S/c1-19-12-15-4-10(13)11(16-12)18-6-9(7-18)5-17-3-2-14-8-17/h2-4,8-9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIUBRAJSAPDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CC(C2)CN3C=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.